N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step reactions. . The final step involves the coupling of the thiazole derivative with 5-nitrothiophene-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-phenyl-N’-2-(4-phenyl-5-arylazothiazolyl)thiocarbamide: Exhibits antineoplastic properties.
Uniqueness
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide stands out due to its unique combination of a thiazole ring and a nitrothiophene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S2/c1-13-7-9-14(10-8-13)18-19(15-5-3-2-4-6-15)29-21(22-18)23-20(25)16-11-12-17(28-16)24(26)27/h2-12H,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZLIHNTYPUUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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